molecular formula C24H30ClN7O4S B601681 Edoxaban Impureza I CAS No. 1255529-23-7

Edoxaban Impureza I

Número de catálogo: B601681
Número CAS: 1255529-23-7
Peso molecular: 548.07
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The enantiomer of Edoxaban, Edoxaban Impurity.

Aplicaciones Científicas De Investigación

Análisis espectrofluorimétrico

Se desarrolló un método espectrofluorimétrico derivado preciso, sensible, ecológico, simple, rápido y derivado para cuantificar el edoxabán tosilato monohidratado en forma pura y en forma de dosificación farmacéutica {svg_1}. Este método se basa en la derivatización con 9-fluorenil metil cloroformiato a temperatura ambiente en tampón borato pH 9.0 {svg_2}.

Tratamiento de la embolia pulmonar

El edoxabán tosilato monohidratado es un anticoagulante oral que no requiere hospitalización después del ajuste de la dosis {svg_3}. Se utiliza en el tratamiento de la embolia pulmonar (EP) como resultado de COVID-19 {svg_4}.

Desarrollo de un método de ensayo que indique la estabilidad

Se llevó a cabo un estudio exhaustivo que involucró el aislamiento, la identificación y la determinación de la cinética de degradación de las impurezas {svg_5}. Este estudio ayuda a comprender el perfil de estabilidad del edoxabán y sus impurezas {svg_6}.

Estudios de degradación ácida

El edoxabán se sometió a hidrólisis ácida según las directrices de la Conferencia Internacional sobre Armonización ICH y se encontró susceptible al ácido {svg_7}. Este estudio ayuda a comprender la estabilidad del edoxabán frente a la hidrólisis ácida {svg_8}.

Método de UPLC-MS que indica la estabilidad

Se aplicó un método de cromatografía líquida de ultra rendimiento de gradiente lineal y validado para la identificación y caracterización de los productos de degradación ácida del edoxabán en el ingrediente farmacéutico activo (API) {svg_9}.

Caracterización por RMN y FT-IR

Tres productos principales de degradación se aislaron mediante HPLC semi-preparativa y se sometieron a espectroscopia de RMN y FT-IR para caracterizar y elucidar sus estructuras más posibles {svg_10}.

Análisis Bioquímico

Biochemical Properties

Edoxaban impurity I plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with factor Xa, similar to Edoxaban, but its binding affinity and inhibitory potency may differ. The interaction with factor Xa involves the formation of a complex that inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin and ultimately reducing the formation of blood clots . Additionally, Edoxaban impurity I may interact with other proteins involved in the coagulation cascade, such as antithrombin III, which enhances its anticoagulant effects.

Cellular Effects

Edoxaban impurity I affects various types of cells and cellular processes, particularly those involved in the coagulation pathway. It influences cell function by inhibiting the activity of factor Xa, leading to reduced thrombin generation and decreased platelet activation . This inhibition affects cell signaling pathways related to coagulation and hemostasis. Furthermore, Edoxaban impurity I may impact gene expression by modulating the expression of genes involved in the coagulation cascade, such as those encoding for factor Xa and thrombin . It may also influence cellular metabolism by altering the levels of metabolites involved in the coagulation process.

Molecular Mechanism

The molecular mechanism of action of Edoxaban impurity I involves its binding interactions with biomolecules, particularly factor Xa. By binding to the active site of factor Xa, Edoxaban impurity I inhibits its enzymatic activity, preventing the conversion of prothrombin to thrombin . This inhibition is competitive and concentration-dependent, meaning that higher concentrations of Edoxaban impurity I result in greater inhibition of factor Xa activity. Additionally, Edoxaban impurity I may exert its effects through enzyme inhibition or activation, depending on its interactions with other proteins in the coagulation cascade. Changes in gene expression may also occur as a result of its inhibitory effects on factor Xa.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edoxaban impurity I may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Edoxaban impurity I is relatively stable under normal storage conditions, but it may degrade under acidic or oxidative conditions . The degradation products of Edoxaban impurity I may have different biochemical properties and interactions compared to the parent compound. Long-term effects on cellular function may include sustained inhibition of factor Xa activity and prolonged anticoagulant effects, which could impact the overall efficacy and safety of the compound.

Dosage Effects in Animal Models

The effects of Edoxaban impurity I vary with different dosages in animal models. At lower doses, Edoxaban impurity I may exhibit mild anticoagulant effects by partially inhibiting factor Xa activity . At higher doses, the compound may cause significant anticoagulation, leading to an increased risk of bleeding and other adverse effects. Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable anticoagulant effect. Toxic or adverse effects at high doses may include excessive bleeding, organ damage, and disruption of normal coagulation processes.

Metabolic Pathways

Edoxaban impurity I is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and carboxylesterases . The compound undergoes hydrolysis and oxidation, leading to the formation of metabolites that may have different biochemical properties and interactions. Enzymes such as CYP3A4 and carboxylesterase 1 play a role in the metabolism of Edoxaban impurity I, affecting its metabolic flux and metabolite levels. These metabolic pathways are essential for the clearance and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of Edoxaban impurity I within cells and tissues involve interactions with transporters and binding proteins. The compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which facilitates its transport across cell membranes . Edoxaban impurity I is not a substrate for uptake transporters such as organic anion-transporting polypeptide (OATP) 1B1, organic anion transporters (OATs) 1 and 3, or organic cation transporters (OCTs). The localization and accumulation of Edoxaban impurity I within cells and tissues are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of Edoxaban impurity I affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Edoxaban impurity I may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in the coagulation cascade. The subcellular localization of Edoxaban impurity I is crucial for its proper function and regulation within the cell.

Propiedades

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-UNEWFSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 2
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 3
Reactant of Route 3
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 4
Reactant of Route 4
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 5
Reactant of Route 5
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 6
Reactant of Route 6
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.